molecular formula C20H33BN2O4S B1443700 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester CAS No. 2096333-65-0

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester

Cat. No.: B1443700
CAS No.: 2096333-65-0
M. Wt: 408.4 g/mol
InChI Key: GKNGTSJDANUMON-UHFFFAOYSA-N
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Description

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a thiophene ring, and a Boc-protected piperazine moiety. It is primarily used as a reagent in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester typically involves multiple steps:

    Formation of the Boc-protected piperazine: The piperazine is first protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions.

    Attachment of the thiophene ring: The Boc-protected piperazine is then reacted with a thiophene derivative under suitable conditions to form the desired intermediate.

    Introduction of the boronic acid pinacol ester group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-throughput screening and process optimization ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc-protecting group, revealing the free piperazine.

    Substitution: The boronic acid pinacol ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.

    Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free piperazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is widely used in scientific research, particularly in:

    Chemistry: As a reagent in organic synthesis and cross-coupling reactions.

    Biology: In the development of probes and sensors for biological studies.

    Medicine: As an intermediate in the synthesis of potential drug candidates targeting various diseases.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The thiophene ring and piperazine moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Boc-piperazine)methyl)phenylboronic acid pinacol ester
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific electronic characteristics are desired.

Properties

IUPAC Name

tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BN2O4S/c1-18(2,3)25-17(24)23-12-10-22(11-13-23)14-15-8-9-16(28-15)21-26-19(4,5)20(6,7)27-21/h8-9H,10-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNGTSJDANUMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-65-0
Record name 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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